N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide hydrochloride
CAS No.: 1216645-88-3
Cat. No.: VC11864303
Molecular Formula: C20H23ClFN3OS
Molecular Weight: 407.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216645-88-3 |
|---|---|
| Molecular Formula | C20H23ClFN3OS |
| Molecular Weight | 407.9 g/mol |
| IUPAC Name | N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide;hydrochloride |
| Standard InChI | InChI=1S/C20H22FN3OS.ClH/c1-14-5-7-15(8-6-14)19(25)24(12-4-11-23(2)3)20-22-17-10-9-16(21)13-18(17)26-20;/h5-10,13H,4,11-12H2,1-3H3;1H |
| Standard InChI Key | YVKAQPMSPJDPAD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure is defined by three primary subunits: a 6-fluoro-1,3-benzothiazol-2-yl group, a 4-methylbenzamide backbone, and a 3-(dimethylamino)propyl side chain, which is protonated as a hydrochloride salt. The benzothiazole ring system, a heterocyclic scaffold containing sulfur and nitrogen, is fluorinated at the 6-position to enhance electronic properties and bioavailability. The dimethylamino group introduces basicity, facilitating solubility in acidic environments, while the methylbenzamide moiety contributes to hydrophobic interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1216645-88-3 |
| Molecular Formula | |
| Molecular Weight | 407.9 g/mol |
| IUPAC Name | N-[3-(Dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide; hydrochloride |
| SMILES | CC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl |
| InChIKey | YVKAQPMSPJDPAD-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide hydrochloride involves multi-step organic reactions, typically commencing with the preparation of the benzothiazole core. Fluorination at the 6-position is achieved via electrophilic aromatic substitution using fluorine gas or fluorinating agents like Selectfluor™ under controlled conditions. Subsequent coupling of the benzothiazole intermediate with 4-methylbenzoyl chloride introduces the amide linkage, while the dimethylaminopropyl side chain is appended through nucleophilic substitution or reductive amination.
Critical to the synthesis is the purification of intermediates via column chromatography and recrystallization, ensuring high yields and purity. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to verify structural integrity at each stage. For instance, -NMR confirms the presence of the dimethylamino group through singlet peaks at δ 2.2–2.4 ppm, while -NMR identifies the fluorine atom’s electronic environment.
Biological Activity and Mechanistic Insights
The compound’s biological activity stems from synergistic interactions between its structural components. Benzothiazole derivatives are well-documented for their antitumor properties, often acting as kinase inhibitors or intercalators of DNA. Fluorination enhances metabolic stability and membrane permeability, while the dimethylaminopropyl group facilitates interactions with negatively charged biological targets, such as phosphate groups in ATP-binding pockets.
Antimicrobial and Antiparasitic Activity
Though direct evidence is limited, the dimethylamino and fluorinated benzothiazole motifs are associated with antimicrobial effects. For example, ethacridine lactate derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria . This compound’s hydrochloride salt may disrupt microbial membranes or inhibit essential enzymes, though further studies are required to validate these mechanisms.
Applications in Medicinal Chemistry
The compound’s structural versatility positions it as a lead candidate for drug development. Its benzothiazole core is a privileged scaffold in oncology, exemplified by FDA-approved drugs like riluzole and pibrentasvir. Modifications to the dimethylamino side chain could optimize pharmacokinetic properties, such as half-life and tissue distribution. Additionally, the fluorine atom’s electronegativity may reduce cytochrome P450-mediated metabolism, prolonging systemic exposure.
Comparison with Structural Analogs
To contextualize its potential, Table 2 compares key features of N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide hydrochloride with related compounds.
Table 2: Structural and Functional Comparison
| Compound | Molecular Formula | Target Pathway | Notable Features |
|---|---|---|---|
| Riluzole | Glutamate modulation | Benzothiazole; ALS treatment | |
| Pibrentasvir | HCV NS5A inhibition | Fluorinated; pan-genotypic activity | |
| VC11864303 (This Compound) | Kinase inhibition (predicted) | Dimethylamino group; enhanced solubility |
This compound’s dimethylamino side chain distinguishes it from analogs, offering improved solubility and potential for central nervous system (CNS) penetration—a critical factor in treating glioblastoma or neuropathic pain.
Future Research Directions
Prospective studies should prioritize in vivo efficacy and toxicity profiling to advance this compound toward clinical trials. Synergistic combinations with existing chemotherapeutics, such as platinum agents or taxanes, could enhance therapeutic windows. Additionally, structural optimization—such as replacing the methyl group with halogens or heterocycles—may improve target selectivity and reduce off-site effects.
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